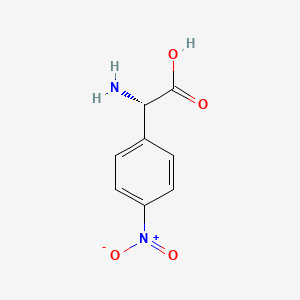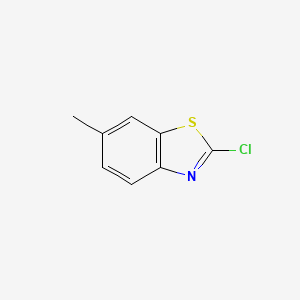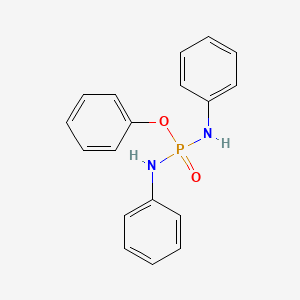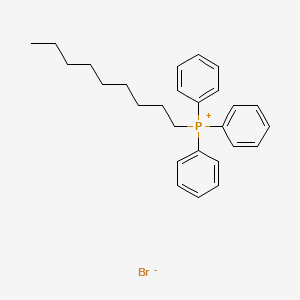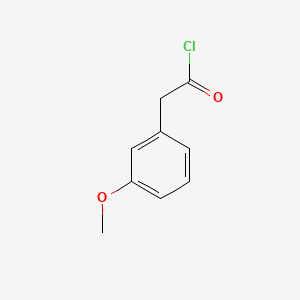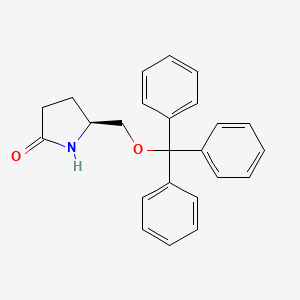
Methyl Piperazine-2-carboxylate
Descripción general
Descripción
Methyl Piperazine-2-carboxylate is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and organic compounds.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
“Methyl Piperazine-2-carboxylate” is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . For instance, it was used in the initial synthesis of Vilazodone , a medication used to treat depression.
Chemical Synthesis
Beyond the pharmaceutical realm, “Methyl Piperazine-2-carboxylate” finds applications in the broader field of chemical synthesis . Its unique structural features and reactivity make it a valuable reagent and building block for the creation of a diverse array of novel compounds .
Kinase Inhibitors
The piperazine moiety, which is a part of “Methyl Piperazine-2-carboxylate”, is often used in the synthesis of kinase inhibitors . These are drugs that inhibit certain types of protein kinases, which play a key role in the transmission of signals within cells and can become overactive in many diseases, including cancer.
Receptor Modulators
“Methyl Piperazine-2-carboxylate” is also used in the synthesis of receptor modulators . These are substances that have the ability to increase or decrease the activity of receptors in the body’s cells. They are used in a variety of medical therapies, from the treatment of depression to the management of autoimmune diseases.
Synthetic Methodologies
“Methyl Piperazine-2-carboxylate” is used in various synthetic methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation . These methods are widely used in organic chemistry for the synthesis of a variety of complex molecules.
Bioactive Compounds
The piperazine ring, a part of “Methyl Piperazine-2-carboxylate”, is frequently used in the synthesis of bioactive compounds . These compounds have effects on biological systems and are often used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It is known that piperazine-containing compounds often interact with various protein targets, influencing their function .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, potentially leading to changes in the target’s function .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The piperazine moiety is often used in drug design to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The effects would depend on the specific targets and pathways influenced by this compound .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperazine derivatives .
Propiedades
IUPAC Name |
methyl piperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQZNBWVRPKMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375153 | |
| Record name | Methyl Piperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Piperazine-2-carboxylate | |
CAS RN |
2758-98-7 | |
| Record name | Methyl Piperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl Piperazine-2-carboxylate interact with its target and what are the downstream effects?
A1: Methyl Piperazine-2-carboxylate (CHMA1004) functions as an activator of the METTL3/METTL14 complex, the key writer responsible for N6-methyladenosine (m6A) RNA methylation []. This methylation is a prevalent modification in eukaryotic mRNA, influencing mRNA splicing, transport, stability, and translation []. By activating METTL3/METTL14, CHMA1004 indirectly increases m6A methylation levels, leading to alterations in gene expression. The study specifically observed changes in the expression of genes related to dopamine neuron viability, neurodegeneration, and stress response pathways in the striatum of female rats following subchronic CHMA1004 treatment [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)
